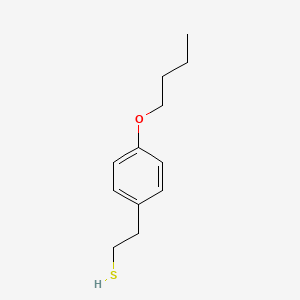
2-(4-Butoxyphenyl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxyphenyl)ethane-1-thiol: is an organic compound with the molecular formula C12H18OS . It is a thiol derivative, characterized by the presence of a sulfhydryl (-SH) group attached to an ethane chain, which is further connected to a butoxy-substituted phenyl ring. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzyl chloride with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol . Another method involves the use of Lawesson’s reagent to convert a carbonyl precursor into the thiol compound .
Industrial Production Methods: Industrial production of thiols, including this compound, often involves catalytic hydrogenation of disulfides or the use of thiolacetic acid as a starting material . These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, bases
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
2-(4-Butoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Butoxyphenyl)ethane-1-thiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation-reduction reactions, forming disulfides and participating in thiol-disulfide exchange reactions . These reactions are crucial in various biological processes, including protein folding and redox signaling .
Comparaison Avec Des Composés Similaires
2-Phenylethanethiol: Lacks the butoxy group, making it less hydrophobic.
4-Butylbenzenethiol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethane-1-thiol: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
Uniqueness: 2-(4-Butoxyphenyl)ethane-1-thiol is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity in chemical and biological systems .
Propriétés
Formule moléculaire |
C12H18OS |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
2-(4-butoxyphenyl)ethanethiol |
InChI |
InChI=1S/C12H18OS/c1-2-3-9-13-12-6-4-11(5-7-12)8-10-14/h4-7,14H,2-3,8-10H2,1H3 |
Clé InChI |
STIKDMQVWIFPCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















